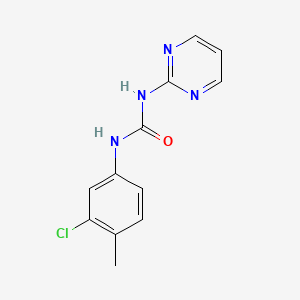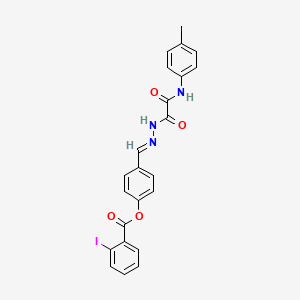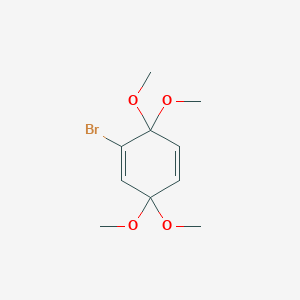![molecular formula C18H26N2O5 B11948310 methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbobenzyloxy-L-alanyl-L-norleucine methyl ester is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-alanine and L-norleucine, protected by a carbobenzyloxy group. This compound is often utilized in the preparation of peptides due to its stability and reactivity under specific conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of carbobenzyloxy-L-alanyl-L-norleucine methyl ester typically involves the following steps:
Protection of Amino Groups: The amino groups of L-alanine and L-norleucine are protected using a carbobenzyloxy group.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Esterification: The resulting dipeptide is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of carbobenzyloxy-L-alanyl-L-norleucine methyl ester follows similar steps but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-alanine and L-norleucine are protected using carbobenzyloxy chloride.
Automated Coupling: Automated peptide synthesizers are used to couple the protected amino acids.
Large-Scale Esterification: The esterification process is scaled up using industrial reactors and optimized reaction conditions.
Types of Reactions:
Oxidation: Carbobenzyloxy-L-alanyl-L-norleucine methyl ester can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the ester group, such as alcohols.
Substitution: Substituted derivatives where the ester group is replaced by other functional groups.
科学的研究の応用
Carbobenzyloxy-L-alanyl-L-norleucine methyl ester has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It serves as a building block in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of carbobenzyloxy-L-alanyl-L-norleucine methyl ester involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino groups during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group can be removed under mild conditions, revealing the free amino groups for further reactions .
Molecular Targets and Pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds between amino acids.
Enzyme Interactions: It can interact with enzymes involved in peptide synthesis and modification.
類似化合物との比較
Carbobenzyloxy-L-alanyl-L-norleucine methyl ester can be compared with other similar compounds:
- Carbobenzyloxy-L-alanyl-L-norvaline methyl ester
- Carbobenzyloxy-L-alanyl-L-isoleucine methyl ester
- Carbobenzyloxy-L-alanyl-L-leucine methyl ester
Uniqueness:
- Stability: Carbobenzyloxy-L-alanyl-L-norleucine methyl ester is more stable under certain conditions compared to its analogs.
- Reactivity: It exhibits unique reactivity patterns in peptide synthesis, making it a preferred choice for specific applications .
特性
分子式 |
C18H26N2O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]hexanoate |
InChI |
InChI=1S/C18H26N2O5/c1-4-5-11-15(17(22)24-3)20-16(21)13(2)19-18(23)25-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,21) |
InChIキー |
XUBZAPUHUZGUGX-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)







![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)

